molecular formula C10H21NO3 B1444212 tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate CAS No. 1056441-73-6

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate

Cat. No.: B1444212
CAS No.: 1056441-73-6
M. Wt: 203.28 g/mol
InChI Key: HLPHAXAHATVNKN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxy-2-methylbutyl)carbamate is an organic compound belonging to the class of carbamates. . This compound is often used in organic synthesis due to its unique reactivity and protective properties.

Preparation Methods

The synthesis of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxy-2-methylbutanamine in the presence of a base . The reaction proceeds as follows:

Boc-Cl+H2N-C(CH3)(OH)CH2CH3t-Bu-NH-CO-O-CH2C(CH3)(OH)CH2CH3+HCl\text{Boc-Cl} + \text{H}_2\text{N-C(CH}_3\text{)(OH)CH}_2\text{CH}_3 \rightarrow \text{t-Bu-NH-CO-O-CH}_2\text{C(CH}_3\text{)(OH)CH}_2\text{CH}_3 + \text{HCl} Boc-Cl+H2​N-C(CH3​)(OH)CH2​CH3​→t-Bu-NH-CO-O-CH2​C(CH3​)(OH)CH2​CH3​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(4-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate involves its reactivity as a carbamate. The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the tert-butyl group and 4-hydroxy-2-methylbutanol. This reactivity is utilized in various synthetic applications where the carbamate group serves as a protective group for amines.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate include other carbamates such as:

    tert-Butyl carbamate: Used as a protective group for amines in organic synthesis.

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.

    Methyl carbamate: Utilized in the production of pesticides and herbicides.

What sets this compound apart is its specific structure, which combines a branched-chain alcohol with a bulky tert-butyl group, influencing its solubility and steric properties .

Biological Activity

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is a carbamate derivative with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group and a hydroxyl group on the butyl chain, which contribute to its unique chemical behavior and biological activity.

1. Skin Irritation

Research has indicated that this compound may cause skin irritation upon contact. This property necessitates caution during handling and application in pharmaceutical formulations .

2. Neuroprotective Effects

A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as M4), has shown promising neuroprotective effects. In vitro studies demonstrated that M4 could inhibit the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, it acted as both a β-secretase and acetylcholinesterase inhibitor, providing a protective effect against Aβ-induced astrocyte cell death .

3. Antioxidant Properties

In vivo studies revealed that M4 reduced oxidative stress markers (such as TNF-α and free radicals) in treated astrocytes. However, the compound's efficacy was not significantly different from that of galantamine, another Alzheimer’s treatment, suggesting limitations in its bioavailability within the brain .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Skin IrritationInduces irritation upon contact
NeuroprotectionInhibits Aβ aggregation; protects astrocytes from Aβ-induced death
Antioxidant ActivityReduces TNF-α and free radicals; moderate effect compared to galantamine

Case Study 1: In Vitro Neuroprotective Effects

In a controlled laboratory setting, M4 was tested on astrocyte cultures exposed to Aβ. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: In Vivo Efficacy

In an animal model induced with scopolamine to mimic Alzheimer’s pathology, M4 treatment resulted in decreased Aβ plaque formation compared to the control group. However, the observed effects were less pronounced than those seen with established treatments like galantamine, raising questions about its clinical viability .

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(5-6-12)7-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPHAXAHATVNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211726
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056441-73-6
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056441-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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